molecular formula C21H14ClN3O4 B236649 N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B236649
M. Wt: 407.8 g/mol
InChI Key: IAURMDLEPFEPOB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, an oxazolo[4,5-b]pyridine moiety, and a benzodioxine ring system. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxazolo[4,5-b]pyridine Moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom on the phenyl ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The oxazolo[4,5-b]pyridine intermediate is then coupled with a benzodioxine derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
  • 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives

Uniqueness

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its benzodioxine ring system, in particular, may offer unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H14ClN3O4/c22-15-5-4-13(11-14(15)21-25-19-17(29-21)2-1-7-23-19)24-20(26)12-3-6-16-18(10-12)28-9-8-27-16/h1-7,10-11H,8-9H2,(H,24,26)

InChI Key

IAURMDLEPFEPOB-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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